Sulphitocobalamin

Description

Context within the Cobalamin Family of Coordination Compounds

Sulphitocobalamin belongs to the cobalamin family, a group of complex organometallic compounds essential for various biological processes. researchgate.netnih.gov The term "cobalamin" refers to a specific group of cobalt-containing corrinoids that are biologically active in humans. europa.eu These molecules are all based on a common structural framework but differ in the axial ligand attached to the central cobalt ion. slu.sesigmaaldrich.com

The cobalamin family includes several key members, each defined by its specific axial ligand:

Cyanocobalamin (B1173554): Features a cyanide group (-CN) and is a common, stable form used in supplements. europa.euresearchgate.net

Hydroxocobalamin (B81358): Contains a hydroxyl group (-OH). slu.se

Aquacobalamin (B1421323): Contains a water molecule (-H₂O). slu.se

Methylcobalamin (B1676134): Has a methyl group (-CH₃) and acts as a coenzyme for methionine synthase. slu.se

Adenosylcobalamin: Features a 5'-deoxyadenosyl group and is a cofactor for methylmalonyl-CoA mutase. slu.se

This compound fits into this family as the derivative where the sixth coordination site of the cobalt ion is occupied by a sulphite ligand. slu.seeuropa.eu This substitution gives it unique chemical properties while retaining the core cobalamin structure. It can be formed from hydroxocobalamin in the presence of sulfites or sulfur dioxide. sigmaaldrich.com

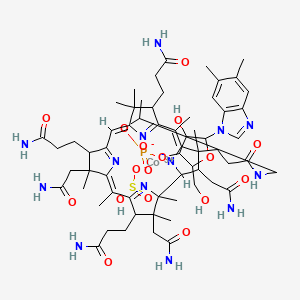

Distinctive Structural Features: Corrin (B1236194) Macrocycle and Cobalt-Sulphite Coordination

The structure of this compound is defined by two primary components: the corrin macrocycle and the specific coordination of the cobalt ion.

The Corrin Macrocycle: The core of the molecule is a corrin ring, a large heterocyclic system. wikipedia.org This macrocycle is composed of four reduced pyrrole-like subunits linked together. wikipedia.orgacs.org Unlike the related and more symmetrical porphyrin rings found in heme, the corrin ring has a direct link between two of the pyrrole (B145914) rings (A and D), making it more flexible and not as flat. wikipedia.orgacs.org This structural feature is crucial for the chemical reactivity of the central cobalt ion. wits.ac.za The corrin ring system provides four nitrogen atoms that form a planar coordination plane with the cobalt ion. sigmaaldrich.com

Cobalt-Sulphite Coordination: At the center of the corrin ring lies a cobalt ion, typically in the +3 oxidation state for most nutritional cobalamins. sigmaaldrich.com This cobalt ion forms an octahedral coordination complex. sigmaaldrich.com Four coordination sites are occupied by the nitrogen atoms of the corrin ring. The fifth, or "lower," axial position is occupied by a nitrogen atom from a 5,6-dimethylbenzimidazole (B1208971) nucleotide moiety. sigmaaldrich.com

The defining feature of this compound is the ligand at the sixth, or "upper," axial coordination site. In this molecule, a sulphite ion (SO₃²⁻) is coordinated to the cobalt atom through one of its oxygen atoms (Co-O-SO₂). cymitquimica.comslu.semdpi.com This cobalt-sulphur containing linkage is relatively rare in nature and imparts specific chemical reactivity to the molecule. unl.edubiorxiv.org The nature of the axial ligand has a significant influence on the chemical and physical properties of the cobalamin. researchgate.net

Historical Context of its Chemical Identification and Early Syntheses

The history of this compound is intertwined with the broader research into vitamin B12, which was first isolated as red crystals in 1947 by Karl Folkers and his team at Merck. acs.org The complex structure of vitamin B12 was later elucidated by Dorothy Hodgkin in 1955 through X-ray crystallography. wikipedia.org

This compound was identified as a specific analogue within the growing family of cobalamins. Research demonstrated that various ligands could replace the cyanide group of cyanocobalamin, leading to the characterization of derivatives like hydroxocobalamin, nitritocobalamin (B58072), and this compound. slu.se It was observed that hydroxocobalamin could be converted to this compound in the presence of sulfites, a process that can occur in some processed foods. europa.eusigmaaldrich.comresearcherslinks.com

Early synthetic work involving this compound often positioned it as an intermediate in the production of other cobalamins. For example, patents describe processes where cyanocobalamin is reacted with a source of sulphite ions to form this compound. google.comgoogle.com This intermediate is then subsequently reacted with other agents to produce hydroxocobalamin, a pharmaceutically preferred form of vitamin B12. google.comgoogle.com These synthetic routes highlight the chemical utility of the cobalt-sulphite bond in facilitating the transformation between different forms of cobalamin. google.comgoogle.com Further studies have also identified this compound as a product in metabolic pathways when other cobalamins interact with sulphur-containing compounds like glutathione.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆₂H₈₉CoN₁₃O₁₇PS |

| Molecular Weight | 1410.42 g/mol |

| CAS Number | 15671-27-9 |

| Appearance | Dark red crystalline powder |

| Solubility | Soluble in water |

| Synonyms | Cobalamin, sulfito-; Cobalaminsulfonic acid |

Propriétés

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrogen sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H90N13O14P.Co.H2O3S/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;1-4(2)3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H2,1,2,3)/q;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJJHFFFUXMHFY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H89CoN13O17PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15671-27-9 | |

| Record name | Sulfitocobalamin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15671-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfitocobalamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015671279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulphitocobalamin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Laboratory Synthesis from Precursor Cobalamins

Sulphitocobalamin can be prepared in the laboratory from more common cobalamin forms, primarily cyanocobalamin (B1173554) and hydroxocobalamin (B81358), through ligand substitution reactions.

The conversion of cyanocobalamin (CNCbl) to this compound involves the substitution of the cyanide ligand with a sulfite (B76179) ion. nih.govmdpi.com This reaction is an equilibrium process and is typically conducted in an aqueous medium. nih.gov Various sources of sulfite ions can be employed for this synthesis, as detailed in Table 1.

The reaction between cyanocobalamin and sulfite is generally slow. cymitquimica.com For example, when a 10 µmol/L solution of cyanocobalamin was treated with 0.01% (w/v) sodium metabisulfite (B1197395), only a small amount of this compound was formed after 48 hours at room temperature. google.comacs.orgacs.orgsigmaaldrich.com Kinetic and mechanistic studies show that the process is catalyzed by acid. cymitquimica.com To drive the reversible reaction toward the formation of this compound, a significant excess of the sulfite source is used, with molar excess ratios of 10 to 30 times that of the cobalamin being suggested to achieve high yields. nih.gov Concurrently, removing the displaced cyanide ion, for instance by passing an inert gas through the acidic reaction mixture to carry away hydrogen cyanide, can further shift the equilibrium to favor the product. nih.gov

Table 1: Sulphite Ion Sources for Synthesis from Cyanocobalamin This table is interactive. Click on the headers to sort.

| Sulphite Reagent | Chemical Formula | Reference(s) |

|---|---|---|

| Sodium Sulphite | Na₂SO₃ | nih.govcymitquimica.com |

| Sodium Metabisulphite | Na₂S₂O₅ | google.comacs.orgacs.org |

| Sodium Bisulphite | NaHSO₃ | who.int |

| Potassium Bisulphite | KHSO₃ | who.int |

| Ammonium Bisulphite | (NH₄)HSO₃ | who.int |

| Sulphur Dioxide | SO₂ | nih.govnih.gov |

The synthesis of this compound from hydroxocobalamin (OHCbl), also known as aquacobalamin (B1421323), is a more direct and rapid conversion. hamdard.edu.pkgoogle.comacs.org This reaction involves the displacement of the water or hydroxyl ligand by a sulfite ion. acs.orgbiorxiv.orggoogle.com The conversion is notably rapid and is typically performed in the absence of light to prevent photochemical side reactions. hamdard.edu.pknih.gov

This method is often used to prepare authentic this compound standards for analytical purposes. google.comacs.org A general laboratory procedure involves reacting aquacobalamin with sodium sulfite in an aqueous solution. nih.gov This straightforward method has been reported to produce this compound with high yield and purity. nih.gov For instance, radioactive ⁵⁷Co-labelled this compound has been prepared by first converting ⁵⁷Co-cyanocobalamin to ⁵⁷Co-hydroxocobalamin via photolysis, followed by the ligand substitution with sodium (meta)bisulfite in the dark. researchgate.netnih.gov

Optimizing the synthesis of this compound requires careful control over several reaction parameters to maximize yield and ensure high purity. Key factors include the choice of precursor, reactant concentrations, pH, and purification methods.

When starting from cyanocobalamin, using a large molar excess of the sulfite reagent (up to 10-fold or more) and maintaining acidic conditions can achieve yields as high as 95%. mdpi.com For the conversion of hydroxocobalamin, a reported method involving reaction with sodium sulfite followed by precipitation and washing steps yielded a highly pure product (99%) with a 98% yield. nih.gov

Table 2: Reported Yield and Purity of this compound Synthesis This table is interactive. Click on the headers to sort.

| Precursor | Method | Reported Yield | Reported Purity | Reference(s) |

|---|---|---|---|---|

| Cyanocobalamin | Reaction with excess sulphite | Up to 95% | Not specified | mdpi.com |

| Hydroxocobalamin | Reaction with Na₂SO₃, precipitation | 98% | 99% | nih.gov |

| ⁵⁷Co-Hydroxocobalamin | Ligand substitution, chromatography | >70% | >99% | researchgate.net |

Conversion from Hydroxocobalamin via Sulphite Agents

Chemical Transformations and Interconversions

This compound can undergo further chemical reactions, particularly those involving the exchange of the axial sulfite ligand or photochemical alteration.

Cobalamins as a class of compounds are known to be sensitive to light. mdpi.com While specific studies detailing the photolysis of this compound are not extensively documented, its stability is known to be influenced by light exposure. google.com The synthesis of related compounds is often conducted under red light to prevent photodegradation, implying that this compound is also light-sensitive.

The photodegradation pathways of other cobalamins are well-established. For example, cyanocobalamin and adenosylcobalamin undergo photolysis where the axial ligand (cyanide or adenosyl, respectively) is cleaved and replaced by a water molecule or hydroxyl group, yielding hydroxocobalamin. mdpi.comnih.govacs.org By analogy to these known reactions, it is expected that the exposure of this compound to light would result in the photochemical cleavage of the cobalt-sulfite bond and subsequent coordination of water, thereby converting it to hydroxocobalamin. This is further supported by observations that the formation of this compound from hydroxocobalamin proceeds efficiently in the dark. hamdard.edu.pknih.gov

The sulfite ligand at the axial position of the cobalt ion in this compound can be replaced by other ligands in a process known as a ligand exchange or substitution reaction. These reactions typically proceed via a dissociative interchange mechanism.

A notable in vitro example involves the interaction of cobalamins with the transport protein transcobalamin (TC). In holo-TC, a histidine residue from the protein coordinates to the cobalt ion. However, when holo-TC is crystallized in the presence of an excess of sulfite ions, the sulfite ligand displaces the protein's histidine residue to coordinate directly to the cobalt, forming TC-bound this compound. acs.org

Furthermore, this compound itself can serve as an intermediate in a sequence of ligand exchange reactions. In certain synthetic pathways to produce hydroxocobalamin, this compound is first formed from cyanocobalamin and is then converted to nitritocobalamin (B58072) by reacting it with a source of nitrite (B80452) ions, which displace the sulfite ligand. nih.govmdpi.comnih.gov This nitritocobalamin is then subsequently converted to the final hydroxocobalamin product. nih.govmdpi.comnih.gov

Table 3: Examples of Ligand Exchange Reactions Involving the Sulphite Ligand This table is interactive. Click on the headers to sort.

| Initial Complex | Entering Ligand | Product Complex | Context | Reference(s) |

|---|---|---|---|---|

| Histidine-Coordinated Transcobalamin | Sulphite (SO₃²⁻) | Sulphito-Coordinated Transcobalamin | Protein binding study | acs.org |

| This compound | Nitrite (NO₂⁻) | Nitritocobalamin | Chemical synthesis | nih.govmdpi.comnih.gov |

| Cyanocobalamin | Sulphite (SO₃²⁻) | This compound | Chemical synthesis | nih.govcymitquimica.com |

| Hydroxocobalamin | Sulphite (SO₃²⁻) | This compound | Chemical synthesis | hamdard.edu.pkbiorxiv.org |

Photochemical Conversion to Hydroxocobalamin

Mechanistic Postulations of this compound Formation and Interconversion Reactions

This compound, a derivative of vitamin B12 where a sulfite group is coordinated to the cobalt atom, can be formed from various other cobalamin precursors. researchgate.net The mechanisms governing its formation and its participation in interconversion reactions are influenced by factors such as the starting cobalamin, pH, and the presence of light. ubbcluj.ronih.gov

Formation from Cyanocobalamin (CNCbl)

The substitution of the cyanide ligand in cyanocobalamin by sulfite to yield this compound has been a subject of kinetic and mechanistic investigation. ubbcluj.ro Research has demonstrated that sulfite can effectively displace the tightly bound cyanide ion, a process that is notably catalyzed by acids. ubbcluj.ro

A proposed associative mechanism suggests that the reaction proceeds through a transition state involving both the incoming sulfite and the outgoing cyanide ligand. ubbcluj.ro The kinetics of the reaction between cyanocobalamin and sulfite (S(IV)) have been studied, revealing a linear dependence of the observed rate constant on the concentration of sulfite, which indicates that protonated forms of sulfite are the reactive species. ubbcluj.ro

A key mechanistic postulation is that the protonation of one of the reagents is a slow, rate-determining step. ubbcluj.ro Given that sulfite reacts with protons very rapidly, the rate-determining step is likely the protonation of cyanocobalamin itself. ubbcluj.ro This can occur either at the dimethylbenzimidazole base, leading to a "base-off" conformation, or at the coordinated cyanide ligand. ubbcluj.ro While small amounts of this compound can form from cyanocobalamin in the presence of sodium metabisulfite or sodium sulfite over extended periods (e.g., 48 hours), the reaction is generally slow without catalysis. acs.org

| Parameter | Value | Conditions |

| Observed Rate Constant (k_obs) | (6.14 ± 0.01)×10⁻⁴ s⁻¹ | [CNCbl] = 5×10⁻⁵ M; [S(IV)] = 0.035 M; [HCl] = 0.125 M; 20°C |

Table 1: Kinetic data for the reaction between Cyanocobalamin (CNCbl) and Sulfite (S(IV)). The data shows a first-order rate equation fitting for the reaction under specified acidic conditions. ubbcluj.ro

Formation from Hydroxo(aquo)cobalamin (H₂OCbl)

The conversion of hydroxo(aquo)cobalamin to this compound can occur rapidly under specific conditions. nih.gov The primary mechanism involves the reaction of hydroxocobalamin with bisulfite ions (HSO₃⁻). nih.gov These ions can originate from indigenous sources or be derived from atmospheric sulfur dioxide. nih.gov

A crucial factor in this conversion is the absence of light. nih.gov The reaction is significantly accelerated in the dark. nih.gov This pathway is of particular note during the extraction and analysis of cobalamins from biological tissues and foods. To prevent this conversion during sample preparation, materials can be homogenized in an ammonia (B1221849) buffer. This converts hydroxocobalamin to ammonia cobalamin, which exhibits greater resistance to attack by bisulfite ions. nih.gov

Interconversion Reactions

This compound is part of a complex network of interconversion reactions with other cobalamin forms, particularly involving different oxidation states of the central cobalt ion.

Reaction with Cob(I)alamin: The "super-reduced" form, cob(I)alamin, is known to be highly reactive. iiti.ac.in Studies on the kinetics of the reaction between cob(I)alamin and sulfite show that cob(I)alamin is oxidized by sulfite to a cob(II)alamin species. rsc.org This net reaction involves the transfer of one electron. rsc.org On the basis of kinetic data, the specific reactive oxidants derived from sulfite are postulated to be pyrosulfite (S₂O₅²⁻), bisulfite (HSO₃⁻), and aquated sulfur dioxide (SO₂). rsc.org

Structural Insights from X-ray Absorption Spectroscopy: The coordination of the sulfur-containing ligand has a significant impact on the electronic structure of the cobalamin. X-ray absorption spectroscopy has been used to characterize this compound and other sulfur-containing derivatives. nih.gov These studies provide direct evidence for sulfur coordination to the cobalt ion. The electron-donating nature of the sulfur atom reduces the effective charge on the cobalt ion from its formal +3 state. nih.gov

| Bond / Parameter | Distance / Value |

| Co-N (equatorial) | 1.90 ± 0.01 Å |

| Co-S (axial) | 2.28 - 2.35 Å |

| Co-N (axial, from dimethylbenzimidazole) | 2.13 - 2.16 Å |

| X-ray Edge Position | Shift to lower energies vs. CNCbl |

Table 2: Structural data for this compound. The data, obtained from X-ray absorption spectroscopy, shows key bond lengths and the effect of sulfur coordination on the cobalt center's electronic properties. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the three-dimensional structure of molecules in solution. For a complex molecule like sulphitocobalamin, NMR provides detailed information about the connectivity of atoms and the spatial arrangement of its various components, from the macrocyclic corrin (B1236194) ring to the axial ligands.

One-dimensional ¹H NMR spectroscopy allows for the identification of protons in distinct chemical environments. In this compound, specific resonances have been assigned to protons on both the corrin ring and the 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide base, which serves as the lower axial ligand. nih.govoptosirius.co.jp These assignments are critical first steps in structural analysis and are often confirmed through more complex two-dimensional (2D) NMR experiments in related compounds, which reveal through-bond and through-space correlations between nuclei. purdue.edu

A study synthesizing this compound reported five major proton signals in D₂O at a pD of 5.9, which were in agreement with established literature values. nih.gov More specific assignments for key protons on the DMB base and the corrin ring have been determined, providing clear markers for the molecule's structure in solution. optosirius.co.jp

| Proton Assignment | Chemical Shift (ppm) |

| B2 (DMB) | 6.95 |

| B4 (DMB) | 6.43 |

| B7 (DMB) | 7.20 |

| R1 (DMB) | 6.28 |

| C10 (Corrin Ring) | 6.10 |

This table is based on interactive data from the text.

Table 1: ¹H NMR chemical shifts for assigned protons of this compound in D₂O at pD 5.5. Data sourced from Suarez-Moreira et al. (2006). optosirius.co.jp

While detailed ¹³C NMR assignments for this compound are not as readily available in the literature, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used for other cobalamins to unambiguously assign both protonated and non-protonated carbons. purdue.edunih.gov These methods would be essential to fully map the carbon skeleton of this compound.

NMR provides significant insights into the conformational dynamics of cobalamins in solution. researchgate.net A key dynamic feature of many cobalamins, including this compound, is the equilibrium between a "base-on" conformation, where the DMB nucleotide is coordinated to the cobalt center, and a "base-off" conformation, where it is displaced. sartorius.com This equilibrium is pH-dependent. At highly acidic pH (pKa ≈ 2.0), the DMB nitrogen is protonated, leading to the "base-off" state. sartorius.com This conformational change affects the chemical shifts of nearby protons and carbons, which can be monitored by NMR.

Furthermore, the nature of the upper axial ligand influences the conformation of the entire molecule. X-ray absorption spectroscopy studies show that the sulfur atom of the sulfite (B76179) group coordinates directly to the cobalt. nih.gov This Co-S bond (distance of 2.28-2.35 Å) results in strong electron donation to the cobalt center, which can influence the flexibility and conformation of the corrin ring itself. nih.gov While detailed relaxation or exchange spectroscopy (EXSY) studies specific to this compound are limited, the principles derived from other cobalamins suggest that the corrin ring and its side chains are not static but experience dynamic motions on various timescales. researchgate.netnih.gov

1D and 2D NMR Techniques for Corrin Ring and Ligand Proton/Carbon Assignment

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Circular Dichroism (CD)

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about the chromophore and its environment. libretexts.org For this compound, the extensive π-conjugated system of the corrin ring and the d-orbitals of the cobalt atom create a complex and informative spectrum.

The UV-Vis spectrum of this compound is characterized by several absorption bands, typical of corrinoids. sartorius.comnih.gov The primary chromophore is the corrin ring, and its absorption spectrum is sensitive to the axial ligands coordinated to the cobalt ion. libretexts.orgmdpi.com The interaction of the sulfite ligand with the cobalt(III) center significantly influences the electronic structure. X-ray absorption spectroscopy has shown that the strong sigma-donating nature of the sulfur ligand shifts the X-ray edge to lower energies compared to cyanocobalamin (B1173554), indicating a reduction in the effective charge on the cobalt ion. nih.gov

The UV-Vis spectrum changes distinctly with pH, reflecting the "base-on" and "base-off" conformational equilibrium. sartorius.com At pH 4.5 ("base-on"), the spectrum shows characteristic maxima, while at pH 2.0 ("base-off"), the spectrum shifts, with a notable new maximum appearing around 420 nm. sartorius.com

| Wavelength (λmax, nm) |

| 311 |

| 360 |

| 418 |

| 517 |

| 541 |

This table is based on interactive data from the text.

Table 2: UV-Visible absorption maxima for this compound at pH 4.5. Data sourced from Ivlev et al. sartorius.com

These absorptions arise from π→π* transitions within the corrin ring and d-d or ligand-to-metal charge-transfer (LMCT) transitions involving the cobalt center. The bands in the 400-550 nm region are often referred to as the α/β bands, while the intense band near 360 nm is the γ band (or Soret band in porphyrins). sartorius.com The shifts observed upon protonation reflect changes in the electronic environment of the chromophore when the DMB base is displaced. sartorius.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying chiral molecules. This compound is inherently chiral due to the stereocenters in the corrin ring and the nucleotide side chain. researchgate.net Therefore, its electronic transitions are expected to be CD-active, giving rise to a characteristic CD spectrum.

Analysis of Electronic Transitions and Chromophore Properties

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. These methods are complementary and particularly useful for identifying functional groups and probing subtle structural changes.

For cobalamins, FTIR spectroscopy has been used to identify key structural markers. The amide I (C=O stretching) vibrations of the propionamide (B166681) side chains of the corrin ring are prominent, typically appearing around 1630-1675 cm⁻¹. researchgate.net Additionally, "breathing modes" of the entire corrin ring are observed around 1575 cm⁻¹ and 1545 cm⁻¹. The frequencies of these corrin ring modes are sensitive to the electronic properties of the axial ligand; as the sigma-donating strength of the ligand increases, these frequencies tend to decrease. Given that the sulfite ligand is a strong electron donor, it is expected to cause a red-shift (lower frequency) in the corrin ring vibrations of this compound compared to a less donating ligand like cyanide.

While a detailed experimental IR or Raman spectrum of this compound is not available in the cited literature, one can predict the key features. In addition to the corrin ring and amide bands, the spectrum would show characteristic vibrations for the S-O bonds of the coordinated sulfite ligand. These symmetric and asymmetric stretching modes for S-O bonds typically occur in the 900-1200 cm⁻¹ region of the infrared spectrum. Resonance Raman spectroscopy, which uses an excitation wavelength that matches an electronic transition, has proven particularly powerful for studying other corrinoids, as it can selectively enhance the vibrations of the chromophore, providing high sensitivity for the corrin ring modes. nih.gov

Identification of Functional Group Vibrations of the Sulphite Ligand

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of functional groups within a molecule. tanta.edu.eg In this compound, the presence of the sulphite ligand gives rise to characteristic absorption bands. The stretching vibrations of the S-O bonds in the coordinated sulphite group are particularly informative. While specific frequency data for this compound is not abundant in publicly available literature, the typical range for sulphite (SO₃²⁻) stretches in coordination compounds can be referenced.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Symmetric S-O Stretch | 980 - 1010 |

| Asymmetric S-O Stretch | 1100 - 1200 |

| This table presents typical IR absorption frequencies for sulphite ligands and is for illustrative purposes. |

Analysis of Corrin Ring Vibrational Modes

The corrin ring, the macrocyclic core of all cobalamins, exhibits a series of complex vibrational modes that are sensitive to the nature of the axial ligands. bris.ac.uk Fourier Transform Infrared (FTIR) spectroscopy can be used to probe these vibrations. nih.gov

Key vibrational modes of the corrin ring include:

Breathing Modes: Bands observed around 1575 cm⁻¹ and 1545 cm⁻¹ are assigned as breathing modes of the corrin ring. nih.gov The frequencies of these bands are known to decrease as the sigma-donating strength of the axial ligand increases, which suggests a potential lengthening of the conjugated system within the corrin ring. nih.gov

Amide I C=O Stretching: A prominent band, often seen around 1630 cm⁻¹ in D₂O, is attributed to the amide I C=O stretching mode of the propionamide side chains of the corrin ring. nih.gov The position of this band is sensitive to the solvent due to hydrogen bonding effects. nih.gov

Changes in these vibrational frequencies upon substitution of the axial ligand provide valuable information about the electronic and structural perturbations induced by the sulphite group in this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of molecules, as well as for deducing structural information through fragmentation analysis. bccampus.ca

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and the confirmation of its molecular formula. uni-rostock.debioanalysis-zone.com For this compound, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion.

| Compound | Molecular Formula | Calculated Molecular Weight (Da) |

| This compound | C₆₂H₈₉CoN₁₃O₁₇PS | 1410.42 |

| Cyanocobalamin | C₆₃H₈₈CoN₁₄O₁₄P | 1355.57 |

| Hydroxocobalamin (B81358) | C₆₂H₈₉CoN₁₃O₁₅P | 1346.38 |

| Data sourced from various chemical suppliers and databases. pharmaffiliates.com |

By comparing the experimentally measured exact mass with the calculated mass for the proposed formula of this compound, its elemental composition can be unequivocally confirmed.

Fragmentation Pathways for Structural Information

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Analysis of the fragmentation of other cobalamins, such as cyanocobalamin, reveals characteristic losses of the axial ligand and fragments from the nucleotide side chain. nih.gov For this compound, one would expect to observe:

Loss of the sulphite group (SO₃).

Fragmentation of the dimethylbenzimidazole nucleotide side chain.

Cleavage of the bonds within the corrin ring at higher collision energies.

X-ray Crystallography for Solid-State Structure Determination

For this compound, X-ray crystallography would provide:

Confirmation of Coordination: Unambiguous evidence of the direct bond between the sulfur atom of the sulphite ligand and the cobalt atom. nih.gov

Bond Distances and Angles: Precise measurements of the Co-S bond length, as well as the Co-N bonds to the corrin ring and the dimethylbenzimidazole base. nih.gov Studies on other sulfur-containing cobalamins have reported Co-S distances in the range of 2.28-2.35 Å. nih.gov

Conformation of the Corrin Ring: Detailed information on the pucker and flexibility of the macrocycle. bris.ac.uk

Advanced Hyphenated Techniques for Detection and Structural Confirmation in Research Contexts

Hyphenated techniques, which couple a separation method with a detection technique, offer enhanced sensitivity and specificity for the analysis of complex mixtures. asiapharmaceutics.infonih.gov For the detection and structural confirmation of this compound, particularly in biological or food matrices, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are invaluable. medwinpublishers.comnih.govmdpi.com

HPLC-MS: This technique combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. nih.gov It allows for the separation of this compound from other cobalamin analogues and matrix components, followed by its confident identification based on its retention time and mass spectrum. mdpi.com

LC-MS/MS: Tandem mass spectrometry coupled with liquid chromatography provides an even higher degree of certainty in identification and can be used for quantification at very low levels. nih.govmedwinpublishers.com

These advanced methods are crucial in research settings for studying the presence and behavior of this compound in various systems. nih.gov

Inorganic and Physical Chemistry Aspects

Cobalt Oxidation States and Redox Properties within Sulphitocobalamin

The cobalt ion at the heart of the corrin (B1236194) macrocycle in cobalamins is remarkably versatile, capable of existing in three primary oxidation states: Co(III), Co(II), and Co(I). researchgate.netquora.comresearchgate.net In its most common and stable form, as found in many isolated cobalamins, cobalt is in the +3 oxidation state (d⁶, low-spin). researchgate.net This trivalent state is what is typically observed in this compound, where the cobalt is coordinated to the four nitrogen atoms of the corrin ring, the dimethylbenzimidazole nucleotide in the lower (α) axial position, and the sulphite group in the upper (β) axial position. nih.gov

The redox chemistry of cobalamins is central to their biological function. The reduction of Co(III) to Co(II) (d⁷), known as cob(II)alamin or B12r, and further to Co(I) (d⁸), known as cob(I)alamin or B12s, is a critical step in the catalytic cycles of B12-dependent enzymes. quora.comnih.gov While the standard form of this compound features Co(III), the nature of the axial ligands significantly influences the redox potentials of the Co(III)/Co(II) and Co(II)/Co(I) couples. The interaction with sulfur-containing ligands, such as sulphite, is an important facet of their redox and coordination chemistry. researchgate.net

The reduction from Co(III) to Co(II) involves the gain of an electron, which occupies a dz² orbital. The resulting cob(II)alamin is typically five-coordinate, often losing the β-axial ligand. researchgate.netnih.gov The subsequent reduction to the highly nucleophilic Co(I) state, which is crucial for reactions like methylation, results in a four-coordinate, square-planar species where the lower axial base is also detached. researchgate.netnih.gov The ability of the cobalt atom to shuttle between these three oxidation states is the fundamental enabler for all activities associated with Vitamin B12. quora.com

| Oxidation State | Designation | Electron Configuration | Coordination (Typical) |

| Co(III) | Cob(III)alamin | d⁶ (low-spin) | 6-coordinate (octahedral) |

| Co(II) | Cob(II)alamin (B12r) | d⁷ | 5-coordinate |

| Co(I) | Cob(I)alamin (B12s) | d⁸ | 4-coordinate (square-planar) |

This table summarizes the key features of the different oxidation states of cobalt within the cobalamin framework.

Electronic Structure and Bonding Analysis of the Co-Sulphite Bond

The bond between the central cobalt atom and the axial sulphite ligand in this compound is a coordinate covalent bond. In this dative bond, the sulphite ion acts as a Lewis base, donating a pair of electrons to the Lewis acidic Co(III) center. libretexts.org The electronic structure of this bond can be understood through a combination of experimental techniques and theoretical calculations.

Studies using methods like X-ray photoelectron spectroscopy (XPS) and density functional theory (DFT) have provided insights into the bonding within cobalamin derivatives. researchgate.netaps.org The Co-S bond in this compound involves the overlap of a sulfur-based orbital with the dz² orbital of the cobalt ion. This interaction, along with the other coordinate bonds, leads to a complex molecular orbital diagram. The bonding is primarily ionic in character, but with a degree of covalent contribution arising from the hybridization of cobalt and ligand orbitals. aps.orgarxiv.orgresearchgate.net

The nature of the Co-S bond is influenced by the electronic properties of both the cobalt ion and the sulphite ligand. The Co(III) ion, with its d⁶ configuration, is a relatively hard acid, while the sulphite ion (SO₃²⁻) is a soft base. This interaction is a key determinant of the stability and reactivity of the complex. The electronic structure is not static; it is a dynamic interplay of electron density distribution between the metal, the corrin ring, and the axial ligands.

Ligand Field Theory Applied to the Co-Sulphite Coordination

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination compounds by considering the effect of the surrounding ligands on the d-orbitals of the central metal ion. libretexts.org In the octahedral geometry of this compound, the six ligands (four equatorial nitrogens from the corrin, one nitrogen from dimethylbenzimidazole, and the sulfur from sulphite) create a ligand field that splits the five degenerate d-orbitals of the cobalt ion into two sets of different energies: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg* set (dx²-y², dz²). libretexts.org

As a d⁶ metal ion, the Co(III) in this compound has its six d-electrons occupying the lower energy t₂g orbitals, resulting in a low-spin configuration. This configuration is energetically favorable due to the large energy gap (Δo) between the t₂g and eg* orbitals, which is characteristic of strong-field ligands like those found in the corrin macrocycle. libretexts.org

| Orbital Set | Orbitals | Occupancy in Co(III) (low-spin) |

| eg* | dx²-y², dz² | 0 |

| t₂g | dxy, dxz, dyz | 6 |

This table shows the d-orbital splitting and electron occupancy for the Co(III) ion in the low-spin octahedral environment of this compound according to Ligand Field Theory.

Influence of the Sulphite Axial Ligand on Corrin Macrocycle Conformation and Reactivity

The axial ligands in cobalamins exert a significant influence on the properties of the equatorial corrin macrocycle, a phenomenon known as the cis-effect. researchgate.netwits.ac.za The electronic nature of the sulphite ligand, through its coordination to the cobalt center, modulates the electron density distribution throughout the delocalized π-system of the corrin ring. tandfonline.com This electronic communication between the axial ligand and the equatorial ring can affect the conformation and reactivity of the entire molecule.

The presence of the sulphite ligand can induce subtle changes in the "puckering" or conformation of the corrin ring. While the core structure is relatively rigid, variations in the side chains and the degree of ring folding can occur depending on the axial substituents. researchgate.net X-ray crystallography studies on this compound bound to transport proteins have shown that the sulphite ligand displaces the histidine residue that would normally coordinate to the cobalt, leading to disorder in the protein loop that contains this histidine. nih.gov

Furthermore, the cis-influence of the sulphite ligand affects the reactivity at the other axial position and at the corrin ring itself. The electronic effect of the axial ligand is transmitted through the cobalt d-orbitals to the π-system of the corrin. researchgate.netwits.ac.za This can alter the susceptibility of the corrin ring to electrophilic or nucleophilic attack and can influence the kinetics and thermodynamics of the substitution of the trans-axial ligand (dimethylbenzimidazole). core.ac.uk The nature of the axial ligand has been shown to impact the Co-C bond dissociation energies in related organometallic cobalamins, highlighting the crucial role of the entire coordination sphere in determining the molecule's chemical behavior. researchgate.net

Theoretical and Computational Chemistry

Quantum Mechanical (QM) Calculations for Electronic Structure and Spectroscopy

Quantum mechanical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its structure, stability, and spectroscopic properties. ualberta.ca For a complex molecule like sulphitocobalamin, these methods offer invaluable insights.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of many-body systems like cobalamins due to its balance of accuracy and computational cost. wikipedia.orgaimspress.com It is used to model the electronic structure of atoms, molecules, and condensed phases by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org In the context of cobalamins, DFT studies are crucial for understanding the influence of axial ligands—such as the sulphito group in this compound—on the electronic properties of the central cobalt ion and the corrin (B1236194) macrocycle. mdpi.comnih.gov

DFT calculations allow for the precise determination of molecular geometries, orbital energies, and charge distributions. For this compound, these calculations would reveal how the coordination of the sulphito (SO₃²⁻) ligand to the cobalt center alters the electronic environment compared to other cobalamins like cyanocobalamin (B1173554) or aquocobalamin (B1237579). The strong electron-donating nature of the sulphito ligand is expected to significantly impact the Co-N(axial) bond length and the electronic transitions within the corrin ring. Although specific DFT studies exclusively on this compound are not extensively reported in isolation, the methodologies are well-established from research on other B12 derivatives. mdpi.comnih.gov These studies typically employ functionals like B3LYP or BP86 to model the system. mdpi.comresearchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a Cobalamin System This table represents typical parameters obtained from DFT calculations on cobalamin derivatives and illustrates the expected outputs for a study on this compound.

| Calculated Property | Significance for this compound | Typical Computational Approach |

| Optimized Geometry | Provides precise bond lengths (e.g., Co-S, Co-N) and angles, revealing structural distortions induced by the sulphito ligand. | Geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G*). |

| Mulliken/NBO Charges | Quantifies the electron distribution, showing the charge on the cobalt atom and the extent of charge transfer from the sulphito ligand. | Natural Bond Orbital (NBO) or Mulliken population analysis on the optimized geometry. |

| Frontier Orbital Energies (HOMO/LUMO) | Determines the energy gap, which relates to the molecule's reactivity and the energy of its lowest electronic transitions (relevant for UV-Vis spectra). | Calculation of molecular orbitals at the DFT level. |

| Electron Density Maps | Visualizes the electron distribution and bonding characteristics within the molecule, highlighting the nature of the cobalt-sulphito bond. | Plotting the calculated electron density isosurfaces. |

Quantum mechanical methods, particularly Time-Dependent DFT (TD-DFT), are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. nih.govlouisville.edu For this compound, these predictions are essential for interpreting complex experimental spectra and assigning specific electronic or vibrational transitions.

Predicted parameters include UV-Visible absorption spectra, vibrational frequencies (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) chemical shifts. The electronic spectra of cobalamins are notoriously complex, with characteristic bands (α, β, γ) arising from π-π* transitions within the corrin ring. TD-DFT calculations can help assign these bands and predict how they shift upon replacement of the axial ligand with a sulphito group. mdpi.com Similarly, by calculating the vibrational frequencies from the second derivatives of the energy, a theoretical vibrational spectrum can be generated, allowing for the identification of modes corresponding to the Co-S stretch or vibrations within the sulphito ligand itself.

Table 2: Predicted Spectroscopic Parameters and Their Significance This table illustrates the types of spectroscopic data that can be generated for this compound using computational methods, based on established practices for other cobalamins.

| Spectroscopic Technique | Predicted Parameters | Significance for this compound |

| UV-Visible Spectroscopy | Excitation energies (λ_max), oscillator strengths. | Predicts the position and intensity of the characteristic α, β, and γ bands, reflecting the electronic structure of the corrinoid. |

| Infrared (IR) Spectroscopy | Vibrational frequencies, IR intensities. | Identifies key vibrational modes, such as the Co-S stretch and internal SO₃²⁻ vibrations, providing structural confirmation. |

| Raman Spectroscopy | Vibrational frequencies, Raman activities. | Complements IR spectroscopy, particularly for symmetric vibrations that may be weak in the IR spectrum. |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C, ⁵⁹Co), coupling constants. | Predicts the chemical environment of each nucleus, aiding in the structural elucidation and assignment of experimental NMR data. |

Density Functional Theory (DFT) Applications to this compound

Molecular Dynamics (MD) Simulations for Conformational Studies and Interactions with Model Chemical Systems

While QM methods are excellent for understanding electronic structure, they are computationally too expensive for simulating the dynamic behavior of large molecules over time. ebsco.comnih.gov Molecular Dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions. ebsco.commdpi.com For a molecule as large and flexible as this compound, MD simulations are indispensable for exploring its conformational landscape in solution or when interacting with other molecules. nih.gov

MD simulations can reveal how the bulky and charged sulphito ligand affects the flexibility of the corrin ring and its numerous side chains. nih.govdiva-portal.org These simulations typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms over a series of small time steps, thus tracing the trajectory of the molecule. peerj.com Key outputs include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bonding patterns. Such simulations can model how this compound might interact with amino acid residues in an enzyme active site or with other chemical species in solution. nih.gov

Table 3: Goals and Outputs of Molecular Dynamics Simulations on this compound This table outlines the objectives and expected outcomes of applying MD simulations to study this compound.

| Simulation Goal | Key Parameters Analyzed | Insights Gained for this compound |

| Conformational Sampling | RMSD, RMSF, Radius of Gyration, Dihedral Angle Distributions. | Identifies stable conformations, characterizes the flexibility of the corrin ring and side chains, and assesses the impact of the sulphito ligand. |

| Solvation Analysis | Radial Distribution Functions (RDFs), Hydrogen Bond Analysis. | Describes the structure of water molecules around the cobalamin and quantifies interactions between the sulphito group and the solvent. |

| Interaction with Biomolecules | Binding Free Energy (MM/PBSA), Intermolecular Contacts. | Predicts the preferred binding mode and affinity of this compound within a protein active site, identifying key interacting residues. |

Computational Modeling of Reaction Mechanisms Involving this compound Transformations

Understanding the transformation of one cobalamin into another, or the catalytic cycle of a B12-dependent enzyme, requires modeling the reaction mechanism. Computational methods can map the entire potential energy surface of a reaction, identifying transition states and intermediates that are often too transient to be observed experimentally. numberanalytics.comdiva-portal.org For this compound, this could involve modeling its formation via ligand substitution of aquocobalamin or its subsequent conversion to other forms.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for this purpose, especially for reactions occurring within an enzyme. louisville.edu In a QM/MM approach, the reactive center (e.g., the cobalt ion, the sulphito ligand, and parts of the substrate) is treated with high-level QM methods, while the surrounding environment (the rest of the protein and solvent) is treated with more computationally efficient MM methods. numberanalytics.com This allows for the accurate modeling of bond-breaking and bond-forming events within a realistic biological context. Such models can calculate reaction energy barriers (activation energies), providing direct insights into reaction rates and mechanisms. diva-portal.org

Table 4: Steps in Modeling a Hypothetical Reaction Mechanism for this compound This table describes a general workflow for the computational modeling of a chemical transformation involving this compound.

| Step | Description | Computational Method |

| 1. System Setup | Build initial models of the reactant(s) and product(s) (e.g., aquocobalamin + SO₃²⁻ → this compound + H₂O). | Molecular modeling software. |

| 2. Geometry Optimization | Find the lowest energy structures for the reactants, products, and any intermediates. | DFT for small systems; QM/MM for enzymatic reactions. |

| 3. Transition State Search | Locate the highest energy point along the lowest energy reaction path (the transition state). | Methods like Nudged Elastic Band (NEB) or Synchronous Transit-Guided Quasi-Newton (STQN). |

| 4. Frequency Calculation | Confirm the nature of stationary points (minima have all real frequencies; transition states have one imaginary frequency). | DFT or QM/MM frequency analysis. |

| 5. Reaction Path Following | Map the Intrinsic Reaction Coordinate (IRC) to ensure the identified transition state connects the correct reactants and products. | IRC calculations. |

| 6. Energy Profile Construction | Plot the relative energies of reactants, transition states, intermediates, and products to visualize the reaction mechanism and determine activation energies. | Single-point energy calculations at a high level of theory. |

Chemical Reactivity and Mechanistic Studies in Model Systems

Ligand Substitution Kinetics and Thermodynamics at the Cobalt Center

The substitution of ligands at the cobalt center of cobalamins is a fundamental process governing their biological activity and chemical transformations. In sulphitocobalamin, the sulphite (SO₃²⁻) group occupies the upper (β) axial coordination site of the Co(III) ion. Studies on the formation of this compound from other cobalamin derivatives, such as cyanocobalamin (B1173554) (CNCbl), provide significant insight into its kinetic and thermodynamic properties.

Research on the reaction between cyanocobalamin and sulphite in acidic media (pH 1-5) has shown that sulphite can displace the tightly bound cyanide ligand to form this compound. ubbcluj.ro The reaction is catalyzed by acid, and the kinetic data supports an associative (A) or interchange dissociative (Id) mechanism. ubbcluj.ro An associative mechanism is indicated by the negative activation entropy (ΔS≠), which suggests a more ordered transition state where the incoming sulphite ligand binds to the cobalt center before the cyanide ligand has fully departed. ubbcluj.ro

The activation parameters for the substitution of cyanide in cyanocobalamin by sulphite have been determined at different pH values, highlighting the influence of protonation on the reaction rate. ubbcluj.ro The reaction is characterized by a significant enthalpy of activation (ΔH≠) and a large negative entropy of activation (ΔS≠). ubbcluj.ro

Thermodynamically, the sulphite ligand exhibits a strong binding affinity for the cob(III)alamin center, although it is significantly weaker than that of cyanide. The formation constant for this compound from aquacobalamin (B1421323) (H₂OCbl⁺) is reported to be 2.2 × 10⁷ M⁻¹. brasch-group.com This high affinity is partly explained by the strong trans-influence exerted by the sulphite ligand. acs.org Structural studies show that the Co-N bond to the lower axial ligand (5,6-dimethylbenzimidazole, DMB) is significantly lengthened in this compound, indicating a weakening of this bond. This trans-influence is comparable to that of a methyl group, one of the strongest known trans-influencing ligands in cobalamin chemistry. acs.org

Photochemical Reaction Mechanisms of this compound Decomposition and Interconversion

Direct photochemical studies specifically on the decomposition of this compound are not extensively detailed in the literature. However, its photochemical behavior can be inferred from the well-documented reactions of its precursors and related analogues, particularly hydroxocobalamin (B81358) and cyanocobalamin. mdpi.com

Cobalamins are generally sensitive to light. mdpi.com The nature of the axial ligand greatly influences the photostability and the reaction pathway. For instance, cyanocobalamin and hydroxocobalamin exhibit different photodegradation mechanisms. Upon exposure to UV light, the cyanide ligand in cyanocobalamin can be replaced by a water molecule or a hydroxyl group, yielding aquacobalamin (in acidic solutions) or hydroxocobalamin (in neutral/alkaline solutions). mdpi.comtandfonline.com Organometallic cobalamins like methylcobalamin (B1676134) and adenosylcobalamin undergo photolysis via homolytic cleavage of the Co-C bond, which produces cob(II)alamin. mdpi.com This reduced species is typically unstable in the presence of oxygen and is rapidly oxidized to hydroxocobalamin. mdpi.com

Photolysis of Precursor: Cyanocobalamin + light → Hydroxocobalamin mdpi.comtandfonline.com

Ligand Substitution: Hydroxocobalamin + SO₃²⁻ (in the dark) → this compound nih.gov

The stability of this compound itself under irradiation is not well-defined, but the irreversible degradation of the corrin (B1236194) ring, observed during the photolysis of hydroxocobalamin, suggests a potential pathway for its decomposition if the sulphite ligand were to dissociate upon light absorption. mdpi.com

Role as a Chemical Intermediate in Laboratory Synthetic Pathways of Other Cobalamin Derivatives

This compound serves as a valuable and isolable chemical intermediate in the laboratory synthesis of other important cobalamin derivatives. ubbcluj.ronih.gov Its formation and subsequent reaction are key steps in a well-established method for converting the commercially available and highly stable cyanocobalamin into the biologically relevant aquacobalamin, which is often a preferred starting material for further syntheses. ubbcluj.ro

A new method for synthesizing aquacobalamin utilizes this compound as an intermediate to achieve a complete and clean removal of the cyanide ligand. ubbcluj.ro The synthetic pathway involves the following steps:

Formation of this compound: Cyanocobalamin is dissolved in water, and the pH is adjusted to approximately 4.5. An excess of sodium sulphite is added, and the mixture is gently heated (e.g., at 40°C). Under these conditions, the bisulphite ion displaces the cyanide ligand to form this compound, which is observed by a color change from red to dull-red. The displaced hydrogen cyanide, being volatile, is removed from the solution by evaporation. ubbcluj.ro

Decomposition of Intermediate: Once the formation of this compound is complete, the pH of the solution is lowered to ~1 by adding hydrochloric acid. This acidic environment converts the free bisulphite ions into gaseous sulfur dioxide (SO₂). ubbcluj.ro

Formation of Aquacobalamin: An air stream is passed through the solution to purge the dissolved SO₂. As the SO₂ is removed, the equilibrium shifts, causing the sulphite ligand to dissociate from the cobalt center, which is then coordinated by a water molecule to yield aquacobalamin. This final conversion is marked by a color change from yellow back to red. ubbcluj.ro

This procedure demonstrates the crucial role of this compound as a transient, yet stable and identifiable, intermediate that facilitates the synthesis of other cobalamins under controlled laboratory conditions. ubbcluj.ro Furthermore, simple and high-yield procedures for the direct synthesis of this compound from hydroxocobalamin and sulfite (B76179) have also been developed, solidifying its position as an accessible component in the synthetic chemist's toolkit for cobalamin chemistry. nih.govresearchgate.net

Comparative Reactivity Studies with Other Cobalamin Analogues in Controlled Chemical Environments

A key point of comparison is the thermodynamic stability of the Co-ligand bond. The formation constant (K) for this compound from aquacobalamin is 2.2 × 10⁷ M⁻¹. brasch-group.com This indicates very strong binding, but it is less stable than glutathionylcobalamin (B146606) (K ≈ 3 × 10⁸ M⁻¹) and significantly less stable than cyanocobalamin (K ≈ 10¹⁴ M⁻¹). brasch-group.com This hierarchy of stability is crucial for understanding ligand displacement reactions.

Another critical aspect is the trans-influence of the axial ligand, which is the ligand's ability to weaken the bond of the ligand in the trans position (the Co-N bond to the DMB base). The sulphite ligand exerts a very strong trans-influence, comparable to that of a methyl group. acs.org This is evidenced by the elongation of the trans Co-N(DMB) bond. In contrast, ligands like thiourea (B124793) have a much weaker trans-influence. acs.org

In redox reactions, sulphite has been shown to react with the super-reduced cob(I)alamin. Kinetic studies of the oxidation of cob(I)alamin by sulphite indicate that the reaction proceeds via a one-electron transfer, oxidizing the cobalt center from Co(I) to Co(II) and forming a hexa-coordinate Co(II)-SO₂⁻ complex. nih.govrsc.org This reactivity towards the highly reduced state of cobalamin is an important feature, as cob(I)alamin is a key intermediate in the catalytic cycles of several B₁₂-dependent enzymes. nih.gov

Furthermore, the reactivity of the cobalamin can be influenced by the choice of precursor. For example, hydroxocobalamin is readily converted to this compound in the presence of bisulphite ions, whereas ammoniacobalamin is more resistant to this substitution, demonstrating a difference in lability conferred by the trans-H₂O versus trans-NH₃ ligand. nih.gov

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques (e.g., HPLC) for Isolation and Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of sulphitocobalamin and other cobalamin analogues. nih.govtubitak.gov.tr Reversed-phase HPLC (RP-HPLC) is frequently utilized, enabling the separation of various cobalamin forms present in a sample. tubitak.gov.tr

The successful separation of cobalamins, including this compound, is dependent on the careful optimization of chromatographic conditions. Key parameters that are manipulated to achieve effective separation include the composition of the mobile phase, the type of stationary phase, and the detector wavelength. tubitak.gov.trjrespharm.com For instance, a common mobile phase might consist of a gradient mixture of methanol (B129727) and an aqueous buffer, such as phosphoric acid or acetate (B1210297) buffer. tubitak.gov.trnih.gov The use of a C18 column is a frequent choice for the stationary phase in the analysis of cobalamins. tubitak.gov.trresearchgate.net Detection is typically carried out using a UV-Vis detector, with specific wavelengths chosen to maximize the signal for the cobalamins of interest. tubitak.gov.trjrespharm.com

One of the challenges in the analysis of cobalamins from biological matrices, such as plasma, is the potential for selective loss of certain forms, including this compound. nih.gov This can occur due to reduction to the Co2+ form and subsequent binding to thiol groups of proteins. nih.gov To circumvent this issue, thiol-blocking agents like N-ethylmaleimide can be incorporated during the extraction process to ensure the efficient recovery and accurate quantification of this compound. nih.gov

The purity of synthesized or isolated this compound can be rigorously assessed using validated HPLC methods. These methods are evaluated for linearity, accuracy, precision, and detection and quantitation limits to ensure reliable results. nih.gov

Table 1: Example HPLC Parameters for Cobalamin Separation

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Phenomenex Luna® 5 µm C18 (2) 100 A LC-column (150 × 4.6 mm) | tubitak.gov.tr |

| Mobile Phase | Methanol and 0.02 M phosphoric acid (35:65, v/v) | tubitak.gov.tr |

| Flow Rate | 0.5 mL/min | tubitak.gov.tr |

| Detection Wavelength | 270 nm | jrespharm.com |

| Column Temperature | 30 °C | tubitak.gov.tr |

Electrophoretic Methods for Characterization of this compound and Related Derivatives

Electrophoretic techniques provide a powerful alternative and complementary approach to chromatography for the characterization of this compound and its derivatives. creative-proteomics.com Capillary electrophoresis (CE), in particular, offers high resolving power for separating charged molecules like cobalamins. tandfonline.comtandfonline.comresearchgate.net

In CE, an electric field is applied across a capillary filled with an electrolyte solution containing the sample. tandfonline.comtandfonline.com Different cobalamin derivatives migrate at different velocities based on their charge-to-size ratio, allowing for their separation. tandfonline.comtandfonline.com Capillary zone electrophoresis (CZE) is a mode of CE that has been successfully used to separate various cobalamin species. researchgate.net The separation can be optimized by adjusting the pH of the buffer. For example, a low pH buffer (e.g., pH 2.5) has been shown to provide optimal separation of several cobalamin species. researchgate.net

Electrophoretic methods are not only used for separation but also for characterization. For instance, electrophoretic mobility shift assays (EMSA) can be employed to study the binding of cobalamin derivatives to other molecules, such as RNA riboswitches. oup.com This technique can reveal differences in the conformation of a riboswitch when bound to different cobalamins. oup.com

The choice between HPLC and CE often depends on the specific research question and the sample matrix. CE is often used in a complementary fashion to HPLC to address different concentration ranges and sample complexities. tandfonline.comtandfonline.com

Table 2: Comparison of Analytical Parameters for HPLC and Capillary Electrophoresis of Cobalamins

| Parameter | HPLC | Capillary Electrophoresis (CE) | Reference |

|---|---|---|---|

| Principle of Separation | Partitioning between a stationary and mobile phase based on polarity. | Differential migration in an electric field based on charge-to-size ratio. | creative-proteomics.comelementlabsolutions.com |

| Typical Stationary Phase | C18 silica-based particles. | Fused-silica capillary (no stationary phase in CZE). | tubitak.gov.trresearchgate.net |

| Typical Mobile/Running Buffer | Mixture of organic solvent (e.g., methanol, acetonitrile) and aqueous buffer. | Aqueous buffer (e.g., phosphate, formate). | tubitak.gov.trresearchgate.net |

| Detection Limit | Can reach ng/mL levels, and even lower with mass spectrometry detection. | Typically in the µg/mL range for UV detection. | tandfonline.comtandfonline.comresearchgate.net |

| Key Advantages | Well-established, robust, easily scalable for preparative work. | High separation efficiency, small sample volume requirement. | creative-proteomics.comijirt.org |

Radiochemical Labeling and Tracing in Chemical Systems (e.g., with 57Co)

Radiochemical labeling is an indispensable tool for tracing the fate of this compound in various chemical and biological systems. The use of a radioactive isotope of cobalt, most commonly ⁵⁷Co, allows for highly sensitive detection and quantification of the labeled cobalamin. tandfonline.comcambridge.org

The preparation of radioactive [⁵⁷Co]this compound typically involves a two-step process. First, commercially available [⁵⁷Co]cyanocobalamin is converted to [⁵⁷Co]hydroxocobalamin through acid photolysis. tandfonline.com Subsequently, the hydroxyl group is substituted with a sulfite (B76179) group by reacting the [⁵⁷Co]hydroxocobalamin with aqueous sodium bisulfite in the dark. tandfonline.com The resulting [⁵⁷Co]this compound can then be purified using techniques such as organic extraction and cation-exchange chromatography. tandfonline.com This method can produce high-purity [⁵⁷Co]this compound suitable for biological studies. tandfonline.com

Radiolabeled this compound has been instrumental in studies investigating its properties and interactions. For example, the intestinal absorption of [⁵⁷Co]this compound has been compared to that of [⁵⁸Co]cyanocobalamin using a double-tracer technique in human subjects. cambridge.org Such studies provide valuable insights into the metabolic pathways and bioavailability of different cobalamin forms.

Furthermore, [⁵⁷Co]-labeled cobalamins are used in in vitro binding studies to investigate their interaction with various proteins and cell types. nih.govnih.gov For instance, the binding of [⁵⁷Co]Cbl to bacteria like E. coli and S. aureus has been characterized, and displacement assays with non-radioactive cobalamin can be performed to determine binding specificity. nih.gov

Q & A

Q. What are the primary experimental protocols for synthesizing sulphitocobalamin, and how do they differ from other cobalamin derivatives?

Answer: Synthesis of this compound typically involves ligand substitution reactions, where a sulphite group replaces the endogenous ligand (e.g., cyanide or hydroxyl group) in cobalamin precursors. Key steps include:

- Purification via column chromatography to isolate this compound from reaction byproducts .

- Characterization using UV-Vis spectroscopy (absorption peaks at ~360 nm and 550 nm) and mass spectrometry to confirm molecular mass .

Differences from other derivatives (e.g., cyanocobalamin) lie in ligand stability under reducing conditions and reactivity in enzymatic assays .

Q. What standard analytical techniques are used to confirm this compound purity and structural integrity?

Answer:

- HPLC with UV detection (C18 reverse-phase columns, isocratic elution with methanol/water) quantifies purity and identifies degradation products .

- X-ray crystallography resolves the octahedral coordination geometry of cobalt, confirming sulphite ligand binding .

- NMR spectroscopy (¹H, ¹³C) detects ligand exchange or axial base displacement in acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported redox stability data for this compound across experimental models?

Answer: Discrepancies often arise from methodological variables:

- pH dependency : this compound degrades rapidly below pH 5, but stabilizes in neutral/buffered solutions. Compare studies using identical buffer systems (e.g., phosphate vs. Tris) .

- Light exposure : UV-Vis measurements require dark-room conditions to prevent photolytic ligand dissociation .

- Statistical reconciliation : Meta-analysis of published stability constants (log K values) using standardized reference datasets .

Q. What experimental designs are optimal for studying this compound’s role in enzymatic electron-transfer pathways?

Answer:

- Stopped-flow kinetics to measure electron-transfer rates between this compound and flavoproteins (e.g., methionine synthase) under anaerobic conditions .

- Isotopic labeling : Use ³⁴S-labelled sulphite to track ligand retention during redox cycling via mass spectrometry .

- Computational modeling : Density Functional Theory (DFT) simulations to predict Co-S bond strength and ligand exchange barriers .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices (e.g., serum or cellular lysates)?

Answer:

- Immunoaffinity extraction : Monoclonal antibodies specific to the sulphite-cobalamin epitope reduce matrix interference .

- LC-MS/MS with isotope dilution : ¹³C-labelled internal standards correct for ionization efficiency variations .

- Validation : Spike-and-recovery experiments in control matrices to assess accuracy (≥85% recovery) and limit of detection (≤0.1 nM) .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for this compound’s interaction with B12 transporters?

Answer: Apply the PICO framework :

Q. How should researchers design studies to investigate this compound’s stability under physiological vs. experimental storage conditions?

Answer:

- Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- Longitudinal analysis : Compare fresh vs. frozen (-80°C) samples over 6 months using ANOVA for time-dependent variability .

- Ethical alignment : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to justify animal/cell models .

Data Interpretation & Reporting

Q. What statistical approaches are recommended for analyzing contradictory bioavailability data in this compound studies?

Answer:

- Multivariate regression to control confounders (e.g., dietary B12 intake, renal function).

- Sensitivity analysis to test robustness of conclusions against outlier datasets .

- Publication bias assessment : Funnel plots or Egger’s test to evaluate missing negative data in meta-analyses .

Q. How can researchers effectively present complex this compound interaction networks in publications?

Answer:

- Pathway diagrams : Use tools like Cytoscape to map this compound-dependent metabolic pathways (e.g., one-carbon metabolism) .

- Heatmaps : Cluster gene expression data (RNA-seq) from B12-deficient vs. supplemented models .

- Supplementary tables : Include raw kinetic constants (kcat, Km) and crystallographic parameters (bond lengths, angles) .

Literature & Knowledge Gaps

Q. What gaps exist in current structural studies of this compound-protein complexes?

Answer:

- Limited high-resolution structures of this compound bound to ATP:cob(I)alamin adenosyltransferase (ACAT) .

- Unresolved mechanistic details of sulphite displacement during coenzyme B12 synthesis .

- Proposed solutions : Cryo-EM for dynamic complex visualization; QM/MM simulations to model ligand exchange .

Q. How can systematic reviews optimize evidence synthesis for this compound’s therapeutic potential?

Answer:

- PRISMA guidelines : Transparent reporting of search strategies (PubMed/Scopus keywords: "this compound" AND "therapeutic" AND "deficiency") .

- Risk-of-bias assessment : Use ROBINS-I tool for non-randomized studies .

- GRADE framework : Rate evidence quality based on inconsistency, indirectness, and imprecision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.